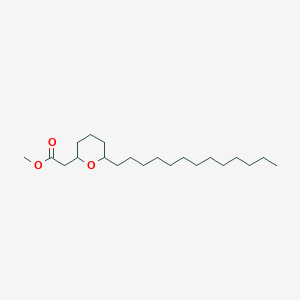
2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester typically involves the hydrogenation of dihydropyran derivatives. One classic procedure is the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This method ensures the formation of the tetrahydropyran ring system, which is essential for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, where dihydropyran derivatives are subjected to hydrogenation under controlled conditions. The use of catalysts such as Raney nickel or palladium on carbon can facilitate the reaction, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The long tridecyl chain may facilitate membrane interactions, enhancing the compound’s bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, tetrahydro-2-methyl-: A simpler derivative with a methyl group instead of a tridecyl chain.
2H-Pyran-2-one, tetrahydro-6-tridecyl-: Similar structure but with a ketone functional group instead of an ester.
2H-Pyran-2-acetic acid, tetrahydro-6-methyl-: Contains a shorter methyl chain instead of a tridecyl chain.
Uniqueness
2H-Pyran-2-acetic acid, tetrahydro-6-tridecyl-, methyl ester is unique due to its long tridecyl chain and methyl ester functional group. This combination imparts distinct physicochemical properties, making it suitable for specific applications in various fields, including chemistry, biology, and industry.
Propriétés
Numéro CAS |
828263-30-5 |
|---|---|
Formule moléculaire |
C21H40O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
methyl 2-(6-tridecyloxan-2-yl)acetate |
InChI |
InChI=1S/C21H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-15-19-16-14-17-20(24-19)18-21(22)23-2/h19-20H,3-18H2,1-2H3 |
Clé InChI |
KFHRRMKPUDPLGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1CCCC(O1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)
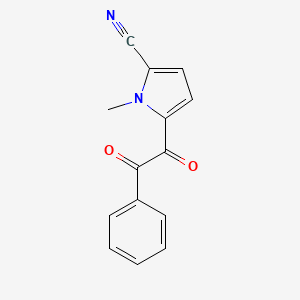
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
![N-Hydroxy-3-{[(3-phenoxyphenyl)methyl]sulfamoyl}propanamide](/img/structure/B14201526.png)
![tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B14201529.png)
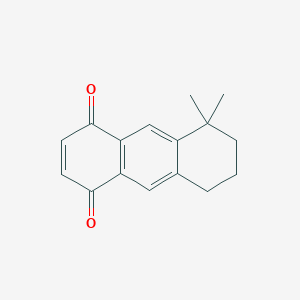
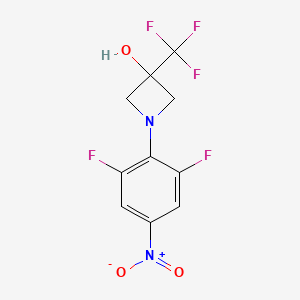
![2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B14201545.png)
![Cyclohexanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201551.png)
![N-[4-Methoxy-2-(4-oxopentanoyl)phenyl]formamide](/img/structure/B14201554.png)
![2-Dodecyl-5-[4-(5-octylthiophen-2-YL)phenyl]thiophene](/img/structure/B14201560.png)
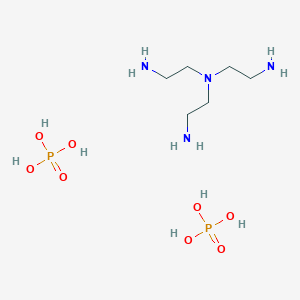
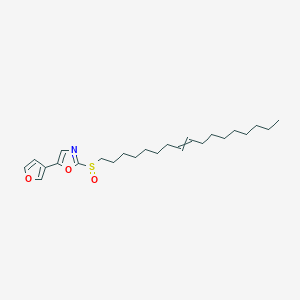
![N-(4-Hydroxyphenyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201577.png)
